molecular formula C20H14FN3OS B3479801 4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole

4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole

Cat. No. B3479801
M. Wt: 363.4 g/mol
InChI Key: VWZSGTKFYUUFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also act by reducing inflammation through the inhibition of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of certain inflammatory cytokines, and inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is its potential as a selective anti-cancer agent. It has been shown to have low toxicity in normal cells, making it a promising candidate for further study. However, its limitations include the need for further study to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of 4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole. One direction is the study of its potential as an anti-cancer agent in combination with other chemotherapy drugs. Another direction is the study of its potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further study is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines. Additionally, it has been studied for its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

(4-fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-17-10-8-15(9-11-17)19(25)24-13-22-23-20(24)26-12-16-6-3-5-14-4-1-2-7-18(14)16/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZSGTKFYUUFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=CN3C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole
Reactant of Route 2
4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole
Reactant of Route 3
4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole
Reactant of Route 4
4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole
Reactant of Route 5
4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole
Reactant of Route 6
4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole

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